

Best Practices for PaCE Implementation in Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phage-Assisted Continuous Evolution (PACE) is a powerful directed evolution technique that enables the rapid evolution of proteins and other biomolecules directly in a laboratory setting. [1][2][3] Developed by David R. Liu and colleagues at Harvard University, PACE harnesses the rapid lifecycle of M13 bacteriophage to create a continuous cycle of mutation, selection, and replication, allowing for hundreds of rounds of evolution to be completed in a matter of days.[1] [3] This system obviates the need for discrete, labor-intensive steps of traditional directed evolution, making it a highly efficient tool for engineering biomolecules with novel or enhanced properties.[2][4]

The core of the PACE system lies in linking the desired activity of a protein of interest (POI) to the propagation of the M13 phage.[5][6] This is achieved by making the expression of an essential phage gene, typically gene III (gIII), dependent on the POI's function.[5][7] Phages carrying more active variants of the POI will produce more infectious progeny, leading to their enrichment in the evolving population.[8] This document provides detailed protocols and best practices for the successful implementation of PaCE in a research environment.

Core Components and Their Functions

Successful implementation of PaCE requires the careful preparation and understanding of its three main genetic components: the Selection Phage (SP), the Accessory Plasmid (AP), and



the Mutagenesis Plasmid (MP).

Component	Description	Key Features
Selection Phage (SP)	An M13 phage genome where the native gene III (gIII) has been replaced by the gene encoding the protein of interest (POI).	Carries the evolving gene. Cannot produce infectious phage on its own due to the lack of gIII.
Accessory Plasmid (AP)	A host E. coli plasmid that carries the gIII gene under the control of a promoter that is activated by the desired activity of the POI.	Links the POI's function to phage propagation. The design of the AP is crucial for establishing the selection pressure.
Mutagenesis Plasmid (MP)	A host E. coli plasmid that, upon induction, expresses genes that increase the mutation rate of the SP genome.	Drives the genetic diversification of the POI. Plasmids like MP6 can increase the mutation rate by over 300,000-fold.[7][9]

Experimental Workflow Overview

The PaCE experiment is conducted in a continuous culture system, often referred to as a "lagoon." A chemostat continuously supplies fresh E. coli host cells carrying the AP and MP to the lagoon, while waste is removed at the same rate.[8][10] This setup ensures that host cells are constantly being replaced, preventing the evolution of the host and confining mutagenesis to the phage population.[7][8]

A simplified workflow of a PaCE experiment.

Detailed ProtocolsPreparation of Plasmids and Strains

a. Selection Phage (SP) Construction:

Methodological & Application





- Clone the gene of interest (POI) into a phage-derived plasmid, replacing the coding sequence of gene III. Standard molecular cloning techniques are used for this purpose.
- Ensure that the cloning strategy does not disrupt other essential phage genes.
- Propagate the SP in an E. coli strain that provides gIII in trans to produce infectious phage particles for starting the experiment.
- b. Accessory Plasmid (AP) Design and Construction:
- The choice of promoter to drive gIII expression is critical and depends on the desired POI
 activity. For evolving DNA-binding proteins, a bacterial one-hybrid (B1H) system can be used
 where the POI binding to its target sequence activates gIII expression.[7] For evolving
 enzymes, the product of the enzymatic reaction could induce a specific promoter.
- Clone the M13 gene III downstream of the chosen promoter in a suitable E. coli expression vector.
- The stringency of the selection can be modulated by altering the promoter strength or the ribosome binding site (RBS) of gIII.[11]
- c. Mutagenesis Plasmid (MP) Preparation:
- Several MP versions with varying mutagenesis rates and spectra are available. MP6 is a commonly used and highly effective mutagenesis plasmid.[7]
- Transform the appropriate E. coli host strain with the chosen MP. It is crucial to keep the
 expression of the mutagenesis genes tightly repressed until the start of the PACE experiment
 to avoid accumulating mutations in the host genome.[1]
- d. Host Strain Preparation:
- The E. coli host strain must be susceptible to M13 infection (i.e., possess an F pilus).
- Co-transform the host strain with the AP and MP.
- Prepare glycerol stocks of the final host strain for consistent starting cultures.



Assembly and Sterilization of the Continuous Culture Apparatus

- Assemble the chemostat, lagoon, and waste vessels with appropriate tubing. Peristaltic pumps are used to control the flow rates of media and cells.
- Sterilize the entire apparatus by autoclaving or by pumping a sterilizing solution (e.g., 70% ethanol) through the system, followed by a sterile water wash.

Execution of the PaCE Experiment

- Inoculate the chemostat with the prepared E. coli host strain and grow to a steady-state density.
- Fill the lagoon with fresh media and inoculate with a culture of the host strain.
- Introduce the selection phage into the lagoon.
- Start the continuous flow of fresh host cells from the chemostat to the lagoon, and the corresponding removal of waste from the lagoon. The dilution rate should be faster than the host cell division rate but slower than the phage replication rate.[6]
- Induce mutagenesis by adding the appropriate inducer (e.g., arabinose for arabinose-inducible promoters on the MP) to the lagoon.
- Monitor the phage titer in the lagoon over time. An increase in phage titer indicates successful evolution.

Analysis of Evolved Phage

- Isolate individual phage clones from the lagoon at different time points.
- Sequence the gene of interest to identify mutations.
- Characterize the phenotype of the evolved proteins to confirm the desired improvement in function.

Quantitative Data from PaCE Experiments



The following table summarizes typical quantitative parameters from PaCE experiments.

Parameter	Typical Value/Range	Reference
Lagoon Volume	30 - 100 mL	[1]
Flow Rate	1 - 2 lagoon volumes/hour	[12]
Host Cell Residence Time	< 30 minutes	[7][8]
Phage Generation Time	~15 minutes	[5]
Rounds of Evolution per Day	Dozens	[8]
Mutation Rate (with MP6)	>300,000-fold increase over basal rate	[7][9]
Evolution Timescale	1-3 days for initial enrichment of beneficial mutations	[7][9]
Fold Improvement in Activity	Can be several orders of magnitude	[13]

Logical Relationship of the PaCE System

The success of a PaCE experiment hinges on the logical link between the protein of interest's activity and the propagation of the selection phage. This relationship forms a positive feedback loop where improved protein function leads to more efficient phage replication.

The logical feedback loop driving a PaCE experiment.

Troubleshooting Common Issues



Issue	Potential Cause(s)	Suggested Solution(s)
Phage population "crashes" (disappears from the lagoon)	Selection is too stringent for the initial POI activity. Flow rate is too high. Contamination of the culture.	Decrease selection stringency (e.g., by using a "drift" plasmid that provides a low level of gIII expression). Reduce the flow rate. Ensure sterility of the system.
No improvement in POI activity	Insufficient mutagenesis. Poorly designed selection (AP). The desired activity is not evolvable.	Use a more potent mutagenesis plasmid (e.g., MP6). Redesign the accessory plasmid to better link POI activity to gIII expression. Consider alternative starting points for the evolution.
Evolution of "cheater" phage	Phage evolve to activate gIII expression independent of the POI's activity.	Redesign the AP to make it more difficult to bypass the intended selection mechanism. Perform negative selection against cheaters.

Conclusion

Phage-Assisted Continuous Evolution is a transformative technology for biomolecule engineering. By understanding the core principles and following best practices for its implementation, researchers can significantly accelerate the development of proteins with novel and enhanced functions for a wide range of applications in basic science, medicine, and biotechnology. Careful design of the selection system and meticulous execution of the continuous culture are paramount to the success of any PaCE experiment.

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